molecular formula C15H21NO4 B15272172 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Cat. No.: B15272172
M. Wt: 279.33 g/mol
InChI Key: PTHNCEBWMFUZNL-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amine moiety, a methyl branch at the fourth carbon of the hexanoic acid backbone, and a terminal carboxylic acid group. The Cbz group is widely employed in peptide synthesis to protect amines during sequential coupling reactions, as it is stable under acidic and basic conditions but removable via hydrogenolysis .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-11(2)9-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

PTHNCEBWMFUZNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various biochemical pathways without premature reactions. The hexanoic acid moiety can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

2-{[(tert-Butoxy)carbonyl]amino}-4-methylhexanoic Acid

  • Structural Differences : Replaces the benzyloxycarbonyl (Cbz) group with a tert-butoxycarbonyl (Boc) group.
  • Key Properties: Molecular Weight: 245.32 g/mol (vs. 261.27 g/mol for the Cbz analog) . Stability: Boc is acid-labile (removed with trifluoroacetic acid), whereas Cbz requires hydrogenolysis. Applications: Preferred in solid-phase peptide synthesis due to orthogonal protection strategies .

2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic Acid

  • Structural Differences : Substitutes the 4-methyl group with a 4-alkyne moiety.
  • Key Properties :
    • Molecular Weight : 261.27 g/mol (identical to the target compound) .
    • Reactivity : The alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer functionalization.
    • Biological Relevance : Enhanced rigidity may affect binding to enzymatic active sites .

(2E)-4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic Acid

  • Structural Differences : Features a hexyloxycarbonyl-phenyl group and an α,β-unsaturated ketone.
  • Key Properties: Molecular Weight: ~328.35 g/mol (estimated from C16H17NO6) . Solubility: Lower aqueous solubility due to the hydrophobic hexyl chain .

(S)-2-(5-((S)-2-(Benzo[b]thiophen-3-yl)-1-(((benzyloxy)carbonyl)amino)ethyl)-1H-tetrazol-1-yl)hexanoic Acid

  • Structural Differences : Incorporates a benzo[b]thiophene ring and tetrazole moiety.
  • Key Properties: Molecular Weight: ~508.4 g/mol (LCMS data) . Metabolic Stability: Sulfur in the thiophene ring may reduce oxidative metabolism .

4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic Acid

  • Structural Differences: Replaces the hexanoic acid chain with a benzoic acid core and a 4-methylphenoxy acetyl group.
  • Key Properties :
    • Molecular Weight : 285.29 g/mol .
    • Applications : The acetylated amine and aromatic system suggest utility as a photosensitizer or prodrug component.
    • Stability : The amide linkage is resistant to hydrolysis under physiological conditions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Profile Primary Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid C14H15NO4 261.27 Cbz, methyl branch, carboxylic acid Stable to acid/base; H2-labile Peptide synthesis
2-{[(tert-Butoxy)carbonyl]amino}-4-methylhexanoic acid C12H23NO4 245.32 Boc, methyl branch, carboxylic acid Acid-labile Solid-phase peptide synthesis
2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid C14H15NO4 261.27 Cbz, alkyne, carboxylic acid H2-labile Bioconjugation
(2E)-4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid C16H17NO6 ~328.35 Hexyloxycarbonyl, α,β-unsaturated ketone Base-sensitive Polymer chemistry, inhibitors
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid C16H15NO4 285.29 Phenoxy acetyl, benzoic acid Enzymatically cleavable amide Prodrug development

Q & A

Q. What are effective purification strategies for isolating 2-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid from reaction mixtures?

  • Methodological Answer: Gradient elution using silica gel chromatography with hexanes/ethyl acetate systems is widely employed. For example, in a synthesis protocol, ISCO 220-gram silica columns with a hexanes-to-ethyl acetate gradient achieved high purity (retention time: 1.1 min via LCMS) . Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) is recommended for final purification. Crude mixtures may require iterative chromatography to remove byproducts like unreacted benzyloxycarbonyl intermediates .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer: Use a combination of analytical techniques:
  • LCMS (Condition E): Confirm molecular weight (e.g., observed [M+1]⁺ at 508.4) and retention time .
  • ¹H/¹³C NMR: Analyze characteristic peaks, such as the benzyloxycarbonyl aromatic protons (δ 7.2–7.4 ppm), methylhexanoic acid side-chain resonances (δ 0.8–1.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
  • IR Spectroscopy: Verify the presence of carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer: Two primary strategies are documented:
  • Carbamate Protection: React 4-methylhexanoic acid with benzyloxycarbonyl (Cbz) chloride in the presence of a base (e.g., NaHCO₃) in THF/water. The amino group is protected first, followed by acidification to yield the final product .
  • Ester Hydrolysis: Synthesize the methyl ester derivative (e.g., methyl 2-(Cbz-amino)-4-methylhexanoate) and hydrolyze it under basic conditions (NaOH/MeOH/H₂O) to obtain the carboxylic acid .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the α-carbon amino group?

  • Methodological Answer:
  • Chiral Auxiliaries: Use (S)- or (R)-configured starting materials (e.g., enantiopure amino acids) to control stereochemistry. For example, (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid was synthesized with >99% enantiomeric excess (ee) via chiral HPLC or enzymatic resolution .
  • Asymmetric Catalysis: Employ palladium or organocatalysts in key steps, such as coupling reactions, to minimize racemization .

Q. What experimental conditions optimize the coupling of this compound with peptide/protein substrates?

  • Methodological Answer:
  • Activation: Use coupling agents like HATU or EDCI/HOBt in DMF or DCM to activate the carboxylic acid.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Monitoring: Track coupling efficiency via LCMS or ninhydrin tests for free amines. A study achieved 85% yield by maintaining pH 8–9 and 0°C during activation .

Q. How do researchers resolve contradictions in reported thermochemical data (e.g., ΔrH°) for reactions involving benzyloxycarbonyl-protected compounds?

  • Methodological Answer:
  • Reproducibility Checks: Replicate reaction conditions (solvent, temperature, catalyst) from conflicting studies. For example, Karyakin et al. reported ΔrH° = -67.4 ± 0.4 kJ/mol for similar carbamate formations in DMF, but discrepancies may arise from impurities or calorimetric method variations .
  • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental ΔrH° values .

Q. What strategies mitigate degradation of the benzyloxycarbonyl group during long-term storage?

  • Methodological Answer:
  • Storage Conditions: Store at -20°C under inert gas (N₂/Ar) in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to light or acidic/basic environments.
  • Stabilizers: Add radical scavengers (e.g., BHT) to prevent oxidative cleavage of the Cbz group. Purity should be rechecked via HPLC before use .

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